molecular formula C18H29N3S B5762579 N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea

N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea

Cat. No. B5762579
M. Wt: 319.5 g/mol
InChI Key: LFXAEWRPNJDFKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea, also known as UVA-1, is a chemical compound that has been extensively studied for its potential applications in various fields of science. UVA-1 is a photostabilizer and antioxidant, which makes it a promising candidate for use in sunscreen formulations. Additionally, UVA-1 has been shown to possess anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of sunscreen formulations. This compound is a photostabilizer and antioxidant, which makes it an ideal candidate for use in sunscreen formulations. In addition, this compound has been shown to possess anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is not fully understood. However, it is believed that this compound exerts its photoprotective effects by scavenging free radicals and reactive oxygen species that are generated by UV radiation. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to possess a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound is a potent antioxidant and can scavenge free radicals and reactive oxygen species. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is its photostabilizing and antioxidant properties, which make it a promising candidate for use in sunscreen formulations. Additionally, this compound has been shown to possess anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent. However, one limitation of this compound is its limited solubility in water, which may make it difficult to use in certain applications.

Future Directions

There are several future directions for N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea research. One potential direction is to further investigate its potential applications in sunscreen formulations. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential anti-inflammatory and anti-cancer properties. Finally, future research should focus on developing new synthetic methods for this compound that may improve its solubility and make it more suitable for use in various applications.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea involves the reaction of 2,3-dimethylaniline with 2,2,6,6-tetramethyl-4-piperidinone to form the intermediate N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea. This intermediate is then reacted with thiocyanic acid to form the final product, this compound. The synthesis of this compound is a straightforward process, and the compound can be obtained in high yields.

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3S/c1-12-8-7-9-15(13(12)2)20-16(22)19-14-10-17(3,4)21-18(5,6)11-14/h7-9,14,21H,10-11H2,1-6H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXAEWRPNJDFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NC2CC(NC(C2)(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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